4-Tritylaniline hydrochloride

Catalog No.
S2781452
CAS No.
945018-87-1
M.F
C25H22ClN
M. Wt
371.91
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tritylaniline hydrochloride

CAS Number

945018-87-1

Product Name

4-Tritylaniline hydrochloride

IUPAC Name

4-tritylaniline;hydrochloride

Molecular Formula

C25H22ClN

Molecular Weight

371.91

InChI

InChI=1S/C25H21N.ClH/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-19H,26H2;1H

InChI Key

GGYQDMHUVMIEFM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)N.Cl

Solubility

not available

Here's what we do know about 4-Tritylaniline:

  • Synthetic Precursor: Research shows 4-Tritylaniline is a valuable compound for synthesizing other novel materials. Studies have documented its use in the creation of:
    • 5-Tritylisatin []
    • 2,7-Di-tert-butyl-9,9-dimethyl-4,5-bis(4-tritylanilinocarbonyl)-9H-xanthene methanol trisolvate monohydrate []
    • Bis-4,4-[6-chloro-N-(4-tritylphenyl)-[1,3,5]triazine-2,4-diamine]-[2,2-disulfonic acid]-stilbene, a potential optical brightener []

4-Tritylaniline hydrochloride is an organic compound with the molecular formula C₂₅H₂₂ClN. It is a derivative of aniline, characterized by the presence of three trityl groups attached to the nitrogen atom of the aniline structure. This compound is notable for its distinctive purple coloration and is often utilized in various chemical syntheses and applications in organic chemistry.

Due to its functional groups. Notable reactions include:

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring can undergo substitution reactions, making it suitable for further functionalization.
  • Reduction Reactions: The aniline group can be reduced to form amines or other derivatives.
  • Acylation Reactions: The amine functionality allows for acylation, leading to the formation of amides.

These reactions are essential for synthesizing more complex organic molecules and intermediates.

The biological activity of 4-Tritylaniline hydrochloride has been explored in various studies. Its derivatives have shown potential as:

  • Anticancer Agents: Some studies indicate that compounds derived from 4-tritylaniline may exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: Certain derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals.

The synthesis of 4-Tritylaniline hydrochloride typically involves the following steps:

  • Formation of 4-Tritylaniline:
    • Trityl chloride reacts with aniline under reflux conditions to yield 4-tritylaniline.
    • The reaction is carried out in a solvent mixture of methanol and hydrochloric acid, leading to the formation of the hydrochloride salt.
  • Isolation and Purification:
    • The resulting solid is filtered, washed, and dried under vacuum to obtain pure 4-tritylaniline hydrochloride .

This method allows for high yields and purity, making it a preferred approach in laboratory settings.

4-Tritylaniline hydrochloride finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic compounds.
  • Dyes and Pigments: Its unique color properties make it useful in dye formulations.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity.

These diverse applications highlight its importance in both academic research and industrial processes.

Studies on the interactions of 4-Tritylaniline hydrochloride with other compounds have revealed interesting insights:

  • Complex Formation: It can form complexes with metal ions, which may enhance its properties for catalysis or sensor applications.
  • Biological Interactions: Investigations into its interactions with biomolecules suggest potential pathways for drug delivery systems or targeted therapies.

Understanding these interactions can lead to innovative applications in material science and medicinal chemistry.

Several compounds exhibit structural similarities to 4-Tritylaniline hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,4,6-TrichloroanilineContains chlorine substituents on the aromatic ringUsed primarily as a dye intermediate
N,N-Diethyl-4-trifluoromethylanilineContains trifluoromethyl groupExhibits distinct reactivity due to electronegative fluorine atoms
4-MethylanilineContains a methyl group instead of trityl groupsSimpler structure, widely used as an intermediate

Each of these compounds shares certain characteristics with 4-Tritylaniline hydrochloride but differs significantly in reactivity and application potential. The presence of trityl groups in 4-Tritylaniline provides unique properties that make it particularly valuable in synthetic chemistry.

Dates

Modify: 2023-08-17

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